molecular formula C10H9ClO3 B3300283 2-Oxopropyl 4-chlorobenzoate CAS No. 900937-56-6

2-Oxopropyl 4-chlorobenzoate

Cat. No. B3300283
CAS RN: 900937-56-6
M. Wt: 212.63 g/mol
InChI Key: MRUJKQHYYZTVCE-UHFFFAOYSA-N
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Description

“2-Oxopropyl 4-chlorobenzoate” is a chemical compound with the CAS Number: 900937-56-6 . It has a molecular weight of 212.63 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was achieved in good yield using a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2 (1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9ClO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Oxidation and Synthesis

2-Oxopropyl 4-chlorobenzoate is a derivative of 2-chlorobenzoic acid, which is an intermediate in the production of certain pharmaceutical compounds like diclofenac sodium. A study by Bushuiev, Halstian, and Kotova (2020) explored the oxidation of 2-chlorotoluene to 2-chlorobenzoic acid using ozone, offering an environmentally friendly and efficient method for synthesizing this intermediate. This process could potentially be applicable to the synthesis of this compound (Bushuiev, Halstian, & Kotova, 2020).

Environmental Impact and Degradation

Kazumi, Häggblom, and Young (1995) investigated the degradation of chlorobenzoates, including 2-chlorobenzoate (a close relative of this compound), by anaerobic microbial consortia. Their study demonstrated the effectiveness of different electron acceptors in degrading chlorobenzoates, which has implications for environmental remediation strategies (Kazumi, Häggblom, & Young, 1995).

Photocatalytic Degradation

Dionysiou et al. (2000) explored the photocatalytic degradation of 4-chlorobenzoic acid, which is structurally similar to this compound. Their research provides insights into the potential photocatalytic degradation pathways of this compound, especially considering its potential environmental presence (Dionysiou et al., 2000).

Reductive Dehalogenation

The study by Becker, Stahl, and Rittmann (1999) on the reductive dehalogenation of 2-chlorophenol to3-chlorobenzoate in a methanogenic sediment community sheds light on the microbial processes involved in the transformation of chlorinated compounds. This study might have implications for understanding the biotransformation pathways of this compound in similar environmental settings (Becker, Stahl, & Rittmann, 1999).

Co-metabolism in Bacterial Cultures

Baggi et al. (2008) investigated the co-metabolism of di- and trichlorobenzoates in a 2-chlorobenzoate-degrading bacterial culture. This study is relevant for understanding the microbial degradation of chlorinated compounds like this compound, especially in terms of bioremediation applications (Baggi et al., 2008).

Electrochemical Advanced Oxidation

M'hemdi et al. (2013) conducted research on the electrochemical advanced oxidation of 2-chlorobenzoic acid using different anodes. The study provides insights into the potential for electrochemical methods to degrade compounds like this compound, which is vital for environmental detoxification (M'hemdi et al., 2013).

Safety and Hazards

The safety data sheet for “2-Oxopropyl 4-chlorobenzoate” indicates that it causes irritation and may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2-oxopropyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUJKQHYYZTVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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